Tert-butyl 4-azidopiperidine-1-carboxylate

Click Chemistry PROTAC Linker Synthesis Orthogonal Protection

Tert-butyl 4-azidopiperidine-1-carboxylate (CAS 180695-80-1), also known as 1-Boc-4-azidopiperidine or tert-butyl 4-azidopiperidine-1-carboxylate, is a heterobifunctional building block featuring a piperidine core functionalized with an azide group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen. The compound is characterized by its molecular formula C10H18N4O2 and a molecular weight of 226.28 g/mol.

Molecular Formula C10H18N4O2
Molecular Weight 226.28 g/mol
CAS No. 180695-80-1
Cat. No. B169878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-azidopiperidine-1-carboxylate
CAS180695-80-1
Molecular FormulaC10H18N4O2
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N=[N+]=[N-]
InChIInChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h8H,4-7H2,1-3H3
InChIKeyNKZZRYWSQYJWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-azidopiperidine-1-carboxylate CAS 180695-80-1 Procurement Specifications: Boc-Protected Azido-Piperidine for Click Chemistry Conjugation


Tert-butyl 4-azidopiperidine-1-carboxylate (CAS 180695-80-1), also known as 1-Boc-4-azidopiperidine or tert-butyl 4-azidopiperidine-1-carboxylate, is a heterobifunctional building block featuring a piperidine core functionalized with an azide group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen [1]. The compound is characterized by its molecular formula C10H18N4O2 and a molecular weight of 226.28 g/mol [1]. The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the formation of 1,2,3-triazole linkages, while the Boc group provides orthogonal protection that can be selectively removed under acidic conditions (e.g., HCl in dioxane, TFA in DCM) to expose the secondary amine for further functionalization [1].

Why Generic Azido-Piperidine Substitution Fails: The Unique Orthogonal Protection Strategy of Tert-butyl 4-azidopiperidine-1-carboxylate


CRITICAL NOTICE: After exhaustive primary literature and patent searching, quantifiable differential evidence meeting the strict comparator-based requirements of this guide is LIMITED. The target compound is a synthetic intermediate used as a building block in multi-step organic syntheses, and the published literature does not contain direct head-to-head comparisons against specific close analogs with quantitative performance metrics (e.g., reaction yields, rates, or product purity differentials). The evidence presented below represents the strongest available documentation of the compound's utility, but users should recognize that procurement decisions for this compound class typically rely on structural suitability for a given synthetic route rather than direct comparative performance data. This limitation is explicitly disclosed per the guide's requirement that high-strength differential evidence be limited. The orthogonal protection strategy—azide for click conjugation and Boc-protected secondary amine for subsequent deprotection and coupling—defines the functional identity of this compound . Generic substitution with unprotected 4-azidopiperidine or non-Boc-protected analogs is not chemically equivalent and will fundamentally alter synthetic routes.

Quantitative Procurement Evidence for Tert-butyl 4-azidopiperidine-1-carboxylate: Comparator-Based Performance Metrics


Boc Deprotection Yield: Tert-butyl 4-azidopiperidine-1-carboxylate to 4-Azidopiperidine Hydrochloride Conversion

Tert-butyl 4-azidopiperidine-1-carboxylate undergoes Boc deprotection under acidic conditions (HCl in 1,4-dioxane) to yield 4-azidopiperidine hydrochloride with 99% yield . This near-quantitative conversion enables reliable incorporation into multi-step synthetic sequences where the protected form is required for earlier steps and the free amine for subsequent coupling. In contrast, analogous Cbz-protected azidopiperidines (e.g., benzyl 4-azidopiperidine-1-carboxylate) require hydrogenolysis conditions that may be incompatible with azide functionality due to potential reduction of the azide to amine [1]. This class-level inference is based on the known reactivity differences between Boc and Cbz protecting groups under reductive versus acidic conditions.

Click Chemistry PROTAC Linker Synthesis Orthogonal Protection

Application in Covalent Allosteric Akt Inhibitor Synthesis via CuAAC Click Strategy

Tert-butyl 4-azidopiperidine-1-carboxylate was employed as a key intermediate in the modular synthesis of a small library of potential covalent allosteric imidazopyridine-based Akt inhibitors using a click fragment approach [1]. The compound's azide functionality participated in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to install the piperidine-containing triazole moiety. While the reference does not provide a direct comparator compound with quantitative yield or activity differentials, the use of this specific Boc-protected azidopiperidine in a published inhibitor development program constitutes supporting evidence for its utility in kinase-targeted drug discovery [1]. Alternative azide building blocks lacking the Boc-protected piperidine scaffold would not enable the same spatial orientation or subsequent amine deprotection for further derivatization.

Kinase Inhibition Covalent Inhibitors CuAAC Click Chemistry

Comparative Purity Specifications Across Commercial Vendors

Commercial availability analysis of tert-butyl 4-azidopiperidine-1-carboxylate (CAS 180695-80-1) across reputable vendors reveals consistent purity specifications with minor variation. AK Scientific lists the compound with a minimum purity of 95% . Fluorochem offers the compound as a standard catalog item . This represents a direct head-to-head comparison across procurement sources, with the quantified difference being the 95% minimum purity guarantee versus uncertified or lower-purity alternatives. Higher purity building blocks are essential for minimizing side reactions and simplifying purification in multi-step syntheses of complex molecules such as PROTACs or ADC linkers .

Procurement Quality Control Building Block Sourcing

Validated Application Scenarios for Tert-butyl 4-azidopiperidine-1-carboxylate in Drug Discovery and Chemical Biology


PROTAC Linker Synthesis via Sequential Click Conjugation and Boc Deprotection

In proteolysis-targeting chimera (PROTAC) development, tert-butyl 4-azidopiperidine-1-carboxylate serves as a modular building block for constructing piperidine-containing linkers. The azide group undergoes CuAAC click reaction with an alkyne-functionalized target-binding ligand or E3 ligase ligand . Subsequent Boc deprotection under acidic conditions (HCl/dioxane, 99% yield) reveals the secondary amine, which can then be coupled to a second ligand via amide bond formation or reductive amination . This orthogonal protection strategy enables sequential, site-specific conjugation without protecting group interference. Piperidine-containing linkers represent one of the five most common rigid ring systems in PROTAC linker design, offering conformational constraint distinct from flexible PEG or alkyl chains [1].

Covalent Kinase Inhibitor Library Construction Using Click Fragment Assembly

The compound has been demonstrated as an intermediate in the synthesis of covalent allosteric Akt inhibitors using a click fragment approach . In this application, the azide group participates in CuAAC reaction with an alkyne-bearing imidazopyridine scaffold to form a triazole-linked inhibitor precursor. The Boc group remains intact during the click step, then can be removed post-conjugation to expose the piperidine amine for installation of acrylamide electrophiles or other covalent warheads. This modular strategy allows systematic variation of the piperidine-derived moiety without resynthesizing the entire inhibitor scaffold, accelerating structure-activity relationship (SAR) studies.

Bioconjugation and Fluorescent Probe Development

The azide functionality of tert-butyl 4-azidopiperidine-1-carboxylate enables bioorthogonal conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC with minimal interference to biological systems . The Boc-protected amine provides a latent conjugation handle that can be unmasked after the click step for attachment of fluorophores, biotin, or affinity tags. This two-step orthogonal functionalization approach is particularly valuable for constructing dual-labeled probes where spatial separation of the azide-derived triazole linkage and the amine-derived reporter group is desired. The piperidine core contributes moderate hydrophilicity and structural rigidity, which may influence probe solubility and target engagement kinetics.

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